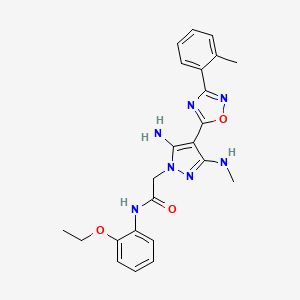

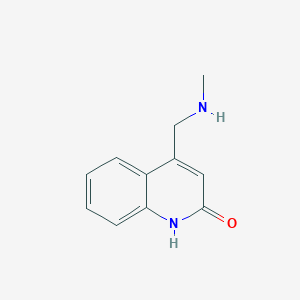

![molecular formula C25H30N2O8S2 B2735051 3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one CAS No. 1005243-26-4](/img/structure/B2735051.png)

3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

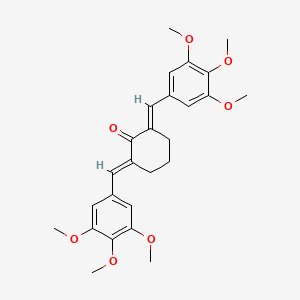

The compound “3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one” is a complex organic molecule. It contains two sulfonyl groups attached to a benzo[c]chromen-6-one core via morpholine rings .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a polycyclic core. The morpholine rings provide heterocyclic elements, while the sulfonyl groups are strong electron-withdrawing groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl groups are typically quite stable but can participate in certain types of reactions. The benzo[c]chromen-6-one core could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of sulfonyl groups could make it highly polar, and the polycyclic structure could contribute to its stability .科学的研究の応用

Acceptor Numbers for Binary Mixtures of Solvents :In a study exploring acceptor numbers in binary mixtures of various solvents, including those with sulfonyl and chromen groups, significant insights into the chemical behavior of such compounds were observed. These findings are crucial in understanding solvent interactions and their implications in various chemical reactions and applications (Podsiadla, Rzeszotarska, & Kalinowski, 1994).

Synthesis and Antioxidant, Anticancer Potentials :A 2021 study reported the synthesis of novel chromen-3-yl-sulfonate derivatives, closely related to your compound of interest, which exhibited significant antioxidant and anticancer potentials. This highlights the potential use of similar compounds in medicinal chemistry and drug development (Zang et al., 2021).

Electrophosphorescent Light-Emitting Devices :Research involving bis-sulfone small molecules, such as your compound, has shown their utility in developing high-efficiency electrophosphorescent light-emitting devices. This application is particularly relevant in the field of organic electronics (Kim et al., 2011).

Electroluminescent Properties in Organic LEDs :The electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complex, which shares structural similarities with your compound, were investigated. Such studies are crucial for the development of organic light-emitting diodes (LEDs) (Yu et al., 2003).

Catalytic Oxygen Atom Transfer and Oxidation Reactions :Compounds with structures similar to 3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one have been studied for their role in catalyzing oxygen atom transfer and oxidation reactions. These reactions are significant in organic synthesis and industrial processes (Maurya, Uprety, & Avecilla, 2016).

Fluorescent Probes and Hydrolytic Uncaging :Studies have been conducted on the design and synthesis of caged probes based on structures including sulfonyl and quinolin derivatives. These probes are useful in biological and chemical sensing applications (Aoki et al., 2008).

Sulfone Derivatives as Anti-Inflammatory and Tumor Inhibitory Agents :Sulfone derivatives, which are structurally related to the compound , have been evaluated for their anti-inflammatory and tumor growth inhibitory activities, indicating potential therapeutic applications (Fang et al., 2006).

作用機序

The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its properties would likely depend on its electronic structure .

将来の方向性

特性

IUPAC Name |

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O8S2/c1-15-11-26(12-16(2)33-15)36(29,30)19-5-7-21-22-8-6-20(10-24(22)35-25(28)23(21)9-19)37(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBVTAYNIZUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

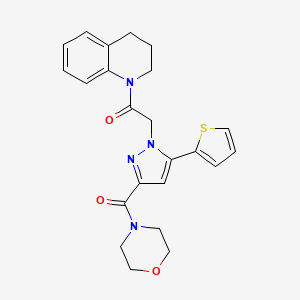

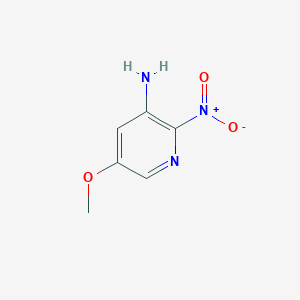

![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)

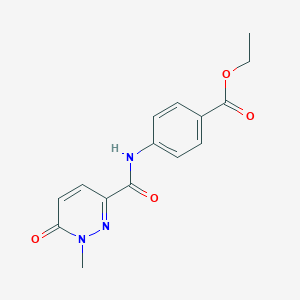

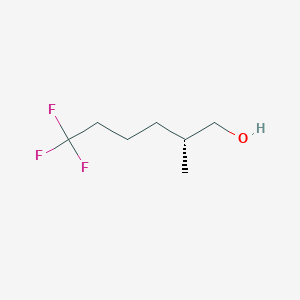

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)

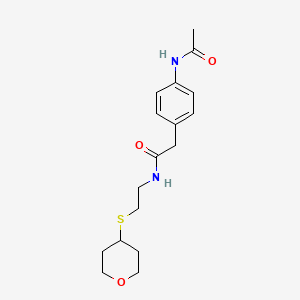

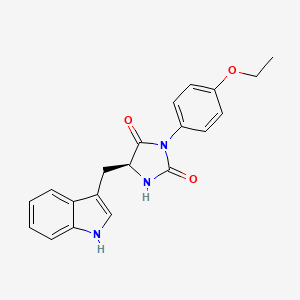

![3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2734983.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2734989.png)